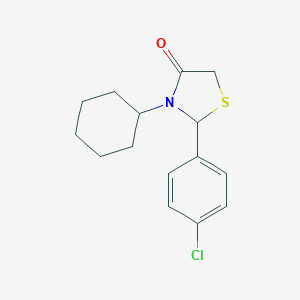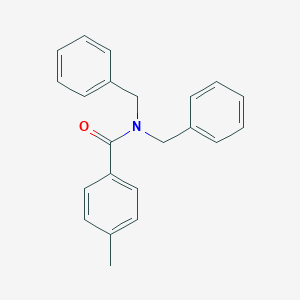![molecular formula C6H7Cl2N3O2S B181228 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- CAS No. 118151-00-1](/img/structure/B181228.png)
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as DCTPS and is widely used in the pharmaceutical industry for the synthesis of novel drugs.
Applications De Recherche Scientifique
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has various applications in scientific research. It is widely used as a building block for the synthesis of novel drugs. This compound has been reported to exhibit antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is not well understood. However, it is believed to exert its biological effects by inhibiting certain enzymes or proteins involved in cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, this compound has been shown to have anti-inflammatory effects, which could have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- has several advantages for lab experiments. It is easily synthesized and yields a high purity product. It is also relatively stable and can be stored for extended periods. However, this compound has some limitations. It is highly toxic and should be handled with care. It is also relatively expensive, which could limit its use in some labs.
Orientations Futures
There are several future directions for research on 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-. One direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an anticancer agent and to develop novel drugs based on this compound. Additionally, further research could be conducted to understand the mechanism of action of this compound and to identify its molecular targets.
Conclusion:
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- is a promising compound with potential applications in scientific research. Its synthesis method is efficient, and it has been found to exhibit various biological effects. However, it is highly toxic and should be handled with care. Further research is needed to fully understand its mechanism of action and to identify its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- involves the reaction of 2,2-dichlorocyclopropylmethanol with sodium azide in the presence of copper(I) chloride. The resulting product is then treated with dimethyl sulfoxide to obtain the final compound. This synthesis method is efficient and yields a high purity product.
Propriétés
Numéro CAS |
118151-00-1 |
|---|---|
Nom du produit |
1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]- |
Formule moléculaire |
C6H7Cl2N3O2S |
Poids moléculaire |
256.11 g/mol |
Nom IUPAC |
5-[(2,2-dichlorocyclopropyl)methylsulfonyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H7Cl2N3O2S/c7-6(8)1-4(6)2-14(12,13)5-9-3-10-11-5/h3-4H,1-2H2,(H,9,10,11) |
Clé InChI |
ALCHFSBESHECBC-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=NC=NN2 |
SMILES canonique |
C1C(C1(Cl)Cl)CS(=O)(=O)C2=NC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



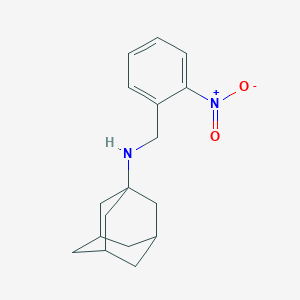
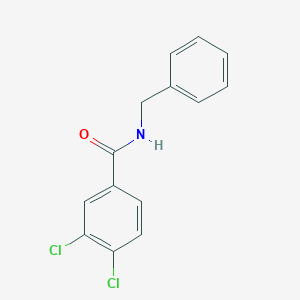
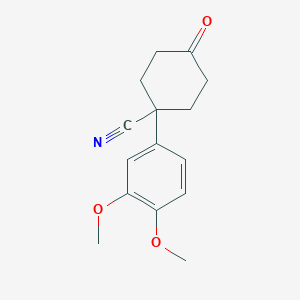
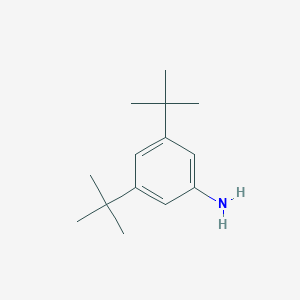
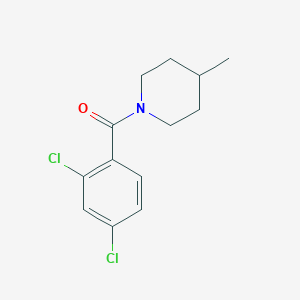
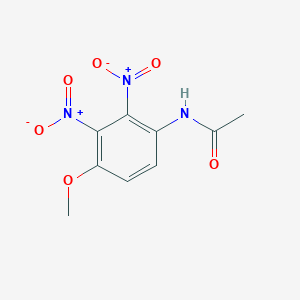
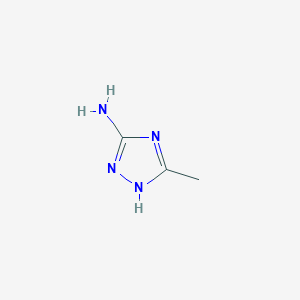
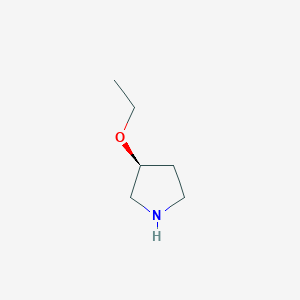
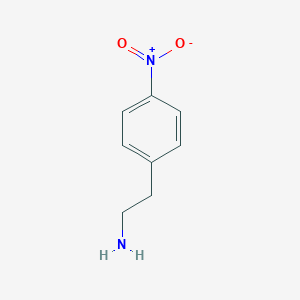
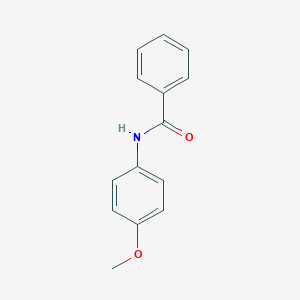
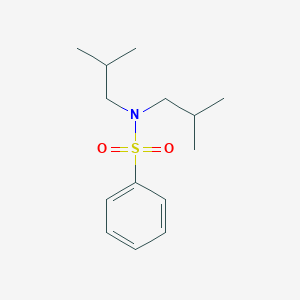
![N-[4-(benzenesulfonamido)phenyl]benzenesulfonamide](/img/structure/B181164.png)
